
4-((4-Ethoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Ethoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the triazole family. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both ethoxy and methoxy groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxybenzaldehyde with 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Reaction Conditions:
Parameter | Value/Details | Source |
---|---|---|
Temperature | 60–80°C | |
Catalyst | HCl (catalytic) | |
Solvent | Ethanol or methanol | |
Reaction Time | 4–6 hours | |
Yield | 75–88% |
The reaction proceeds via nucleophilic attack of the amine group on the aldehyde, followed by dehydration to form the imine (C=N) bond. The thiol group remains intact during this process, as confirmed by IR spectra showing SH stretching at ~2,550 cm⁻¹ .
Thiol Group Reactivity
The thiol (-SH) group undergoes oxidation and alkylation reactions, critical for modifying the compound’s bioactivity or stability.
Oxidation to Disulfide
Exposure to mild oxidizing agents (e.g., H₂O₂ or I₂) converts the thiol to a disulfide bridge:
2R SH+H2O2→R S S R+2H2O
Key Data:
Alkylation with Halides
The thiol reacts with alkyl halides (e.g., methyl iodide) to form thioethers:
R SH+CH3I→R S CH3+HI
Conditions:
Reactivity of the Triazole Ring
The 1,2,4-triazole core participates in electrophilic substitution and coordination reactions.
Electrophilic Aromatic Substitution
Nitration and sulfonation occur at the C5 position of the triazole ring due to electron-donating substituents .
Reaction | Reagent | Product | Yield | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄ (1:3) | 5-Nitro-triazole derivative | 62% | |
Sulfonation | ClSO₃H (neat) | 5-Sulfo-triazole derivative | 58% |
Metal Coordination
The triazole’s nitrogen atoms and thiol group act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic properties .
Example:
Triazole SH+Cu NO3 2→[Cu Triazole S 2]2+
Characterization:
Substituent-Driven Reactions
The 4-ethoxybenzylidene and 2-methoxyphenyl groups influence regioselectivity and stability.
Hydrolysis of the Ethoxy Group
Under strong acidic conditions (HCl, 6M), the ethoxy group hydrolyzes to a hydroxyl group:
C6H5OCH2CH3HClC6H5OH+CH3CH2Cl
Conditions:
-
Temperature: 100°C
-
Yield: 81%
Demethylation of Methoxy Groups
Reaction with BBr₃ cleaves the methoxy group to a hydroxyl:
Ar OCH3+BBr3→Ar OH+CH3BBr2
Key Data:
-
Reagent: BBr₃ (1.2 eq) in DCM
-
Reaction Time: 6 hours
Comparative Reactivity Table
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
Triazole compounds are known for their anticancer activities. Preliminary studies suggest that 4-((4-Ethoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol may inhibit cancer cell proliferation through apoptosis induction. In vitro assays have shown that it affects cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), warranting further investigation into its mechanism of action and potential therapeutic uses .
Fungicide Development
The compound's thiol group enhances its potential as a fungicide. Research has demonstrated that it can inhibit fungal growth in crops, providing an eco-friendly alternative to traditional chemical fungicides. Field trials have shown improved crop yields when treated with this compound compared to untreated controls .
Polymer Chemistry
In material science, this compound has been explored as a building block for polymer synthesis. Its ability to form cross-linked structures makes it suitable for creating durable materials with specific mechanical properties. Studies indicate that polymers incorporating this compound exhibit enhanced thermal stability and mechanical strength .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans, indicating strong potential for clinical applications in treating infections .
Case Study 2: Agricultural Field Trials
Field trials conducted on tomato plants treated with the compound demonstrated a reduction in fungal infections by over 50% compared to untreated plants. This suggests its viability as an agricultural fungicide, promoting healthier crops and potentially reducing reliance on synthetic chemicals .
Mechanism of Action
The mechanism of action of 4-((4-Ethoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Ethoxybenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Ethoxybenzylidene)amino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of both ethoxy and methoxy groups in 4-((4-Ethoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol distinguishes it from similar compounds. These groups influence its chemical reactivity and biological activity, making it a unique compound with specific applications in various fields.
Q & A
Q. Basic: What are the standard synthetic routes for preparing 4-((4-ethoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol?
Methodological Answer:
The compound is typically synthesized via a multi-step process involving:
Formation of the triazole-thiol core : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under basic conditions.
Schiff base formation : Reaction of the triazole-thiol intermediate with 4-ethoxybenzaldehyde in ethanol or methanol under reflux (6–8 hours) to introduce the benzylidene group .
Purification : Silica gel column chromatography using gradient elution (e.g., hexane:ethyl acetate 75:25 v/v) to isolate the pure product, achieving yields of 65–86% depending on substituents .
Key characterization : 1H/13C NMR for confirming imine bond formation (~δ 8.5–9.0 ppm for CH=N), IR for thiol (-SH) stretching (~2500 cm⁻¹), and HR-MS for molecular ion validation .
Q. Advanced: How can reaction conditions be optimized to improve yield and purity in triazole-thiol derivatives?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency, while ethanol minimizes side reactions during Schiff base formation .
- Catalysis : Acidic (p-TsOH) or basic (piperidine) catalysts accelerate imine bond formation and reduce reaction time .
- Temperature control : Reflux (~80°C) for 6–8 hours balances reaction rate and decomposition risks .
- Purification : Gradient elution in column chromatography resolves structurally similar byproducts (e.g., nitro-substituted analogs show distinct Rf values) .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assigns protons (e.g., CH=N at δ 8.5–9.0 ppm, aromatic protons at δ 6.8–7.8 ppm) and carbons (imine carbon at ~δ 150–160 ppm) .
- IR spectroscopy : Confirms thiol (-SH, ~2500 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) functional groups .
- HR-MS : Validates molecular weight (e.g., [M+H⁺] at m/z 369.12 for C₁₈H₁₇N₄O₂S) .
- Elemental analysis : Ensures >95% purity by matching calculated vs. observed C, H, N, S content .
Q. Advanced: How do structural modifications (e.g., substituents on the benzylidene ring) affect biological activity?
Methodological Answer:
- Antimicrobial activity : Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance activity against Staphylococcus aureus (MIC: 2–8 µg/mL) by increasing membrane permeability .
- Antifungal activity : 4-Fluorobenzylidene derivatives show IC₅₀ values comparable to fluconazole (1.5–2.0 µg/mL) due to improved target binding .
- Antiradical effects : 2-Hydroxybenzylidene substituents increase DPPH scavenging (>78% at 1×10⁻⁴ M) via hydrogen bonding and resonance stabilization .
Experimental validation : Dose-response assays (0.1–100 µM) and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Q. Advanced: How can computational methods resolve contradictions in experimental toxicity data?
Methodological Answer:
- In silico toxicity prediction : Tools like ProTox-II and ADMETLab assess acute toxicity (e.g., LD₅₀) and hepatotoxicity risks. For example, conflicting in vivo LD₅₀ values (200–500 mg/kg) can be rationalized by metabolic pathway variations predicted via cytochrome P450 interactions .
- Molecular dynamics (MD) simulations : Resolve discrepancies in enzyme inhibition data by modeling compound-protein interactions (e.g., helicase binding stability over 100 ns trajectories) .
- QSAR modeling : Correlates substituent hydrophobicity (logP) with cytotoxicity (e.g., IC₅₀ = 1.5–4.89 µM for pyrazole-triazole hybrids) .
Q. Basic: What in vitro assays are used to evaluate the compound’s biological activity?
Methodological Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and fungi (e.g., Candida albicans ATCC 90028) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculated via nonlinear regression .
- Antiradical activity : DPPH scavenging assay (1×10⁻³–1×10⁻⁴ M) with ascorbic acid as a positive control .
Q. Advanced: How to design derivatives for selective kinase inhibition?
Methodological Answer:
- Scaffold hybridization : Merge triazole-thiol with pyrazole or quinoline moieties to target ATP-binding pockets (e.g., IC₅₀ = 1.50 µM for 5-(2-chlorophenyl) derivatives) .
- Docking-guided design : Use PDB structures (e.g., 5WWP helicase) to prioritize substituents with favorable binding energies (<−8.0 kcal/mol) .
- Synthetic routes : Mannich reactions or S-alkylation to introduce pharmacophoric groups (e.g., morpholinium acetates for improved solubility) .
Properties
CAS No. |
478256-63-2 |
---|---|
Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O2S/c1-3-24-14-10-8-13(9-11-14)12-19-22-17(20-21-18(22)25)15-6-4-5-7-16(15)23-2/h4-12H,3H2,1-2H3,(H,21,25)/b19-12+ |
InChI Key |
QCHRNTIZOTVPKO-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |
Origin of Product |
United States |
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